molecular formula C25H31N3O2 B11244693 2'-butyl-1'-oxo-N-(pyridin-3-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-butyl-1'-oxo-N-(pyridin-3-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11244693
M. Wt: 405.5 g/mol
InChI Key: SWWACWVMJJPZOQ-UHFFFAOYSA-N
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Description

2’-butyl-1’-oxo-N-(pyridin-3-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-butyl-1’-oxo-N-(pyridin-3-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps. One common approach is the reaction between a cyclohexane derivative and an isoquinoline derivative under specific conditions. The reaction often requires the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the spiro linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2’-butyl-1’-oxo-N-(pyridin-3-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2’-butyl-1’-oxo-N-(pyridin-3-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2’-butyl-1’-oxo-N-(pyridin-3-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclohexane-1,3’-isoquinoline] derivatives: These compounds share a similar spiro structure but differ in their functional groups.

    Pyridin-3-ylmethyl derivatives: Compounds with a pyridin-3-ylmethyl group but different core structures.

Uniqueness

What sets 2’-butyl-1’-oxo-N-(pyridin-3-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide apart is its specific combination of functional groups and spiro structure, which confer unique chemical and biological properties.

Properties

Molecular Formula

C25H31N3O2

Molecular Weight

405.5 g/mol

IUPAC Name

2-butyl-1-oxo-N-(pyridin-3-ylmethyl)spiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C25H31N3O2/c1-2-3-16-28-24(30)21-12-6-5-11-20(21)22(25(28)13-7-4-8-14-25)23(29)27-18-19-10-9-15-26-17-19/h5-6,9-12,15,17,22H,2-4,7-8,13-14,16,18H2,1H3,(H,27,29)

InChI Key

SWWACWVMJJPZOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NCC4=CN=CC=C4

Origin of Product

United States

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